イミダクロチジン

概要

説明

イミダクロチジンは、ネオニコチノイド系に属する殺虫剤であり、様々な作物の吸汁性害虫や咀嚼性害虫の防除に使用されます . 特に、アブラムシ、コナジラミ、ヨコバイ、ウンカなどの害虫に対して効果的です . この化合物は、中国での使用が承認されており、他の殺虫剤と比較して、非標的生物に対する毒性が比較的低いことで知られています .

製造方法

イミダクロチジンの製造には、いくつかの合成経路と反応条件が関与しています。 一般的な方法の1つには、イミダゾリジンをアルカリと複合触媒の存在下、水中で反応させる方法があります . このプロセスは、通常、中間体の生成、その後イミダクロチジンを生成するためにさらに反応させるなど、複数のステップを伴います。 工業的な製造方法では、これらの反応条件を最適化して、最終生成物の収率と純度を高めることがよくあります .

科学的研究の応用

Pest Control Efficacy

Imidaclothiz has been extensively studied for its effectiveness in controlling agricultural pests. It works by targeting the nervous system of insects, leading to paralysis and death. Research indicates that it can significantly reduce pest populations when applied correctly.

- Case Study: Green Peach Aphids

A study demonstrated that imidaclothiz showed enhanced bioactivity when delivered through a polymeric nanoparticle system (SPc). The mortality rate of green peach aphids increased significantly with the nanoparticle formulation compared to imidaclothiz alone, achieving control efficacy rates of 76.75% and 81.91% after four and six days, respectively .

Nanocarrier Systems for Enhanced Delivery

Recent advancements in nanotechnology have led to the development of nanocarrier systems that improve the delivery and effectiveness of imidaclothiz.

- Nanoparticle Formulation

A study developed a self-assembled imidaclothiz/SPc complex that significantly improved plant uptake and reduced pesticide residue. The average particle size was reduced to approximately 60-84 nm, enhancing the contact area and absorption by plants .

| Formulation | Mass Ratio | Average Size (nm) |

|---|---|---|

| Imidaclothiz | - | 187.76 ± 6.31 |

| Imidaclothiz/SPc complex | 1:1 | 84.28 ± 2.04 |

| 1:2 | 60.76 ± 3.28 | |

| 1:3 | 44.84 ± 1.26 |

This reduction in size allows for better penetration into plant tissues, leading to more effective pest control .

Environmental Impact and Residue Management

The environmental impact of imidaclothiz is a growing concern due to its persistence in the ecosystem and potential effects on non-target species.

- Degradation Studies

Research indicates that while the residue levels of imidaclothiz are higher shortly after application, they degrade more rapidly when delivered through nanocarriers (SPc). The degradation rates were found to be significantly higher for the SPc-loaded formulation compared to imidaclothiz alone, suggesting that this method could mitigate long-term environmental impacts .

Toxicological Insights

The safety profile of imidaclothiz has been evaluated through various toxicological studies.

作用機序

イミダクロチジンは、昆虫の神経系における刺激伝達の妨害によって効果を発揮します。 具体的には、ニコチン性アセチルコリン受容体を遮断し、アセチルコリンが神経間のインパルスを伝達することを妨げます . この遮断により、昆虫は麻痺し、最終的には死に至ります。 この化合物は、接触と胃毒の両方で有効です . イミダクロチジンは、哺乳類のニューロン受容体よりも昆虫のニューロン受容体に強く結合するため、哺乳類よりも昆虫に対してより毒性があります .

類似の化合物との比較

イミダクロチジンは、イミダクロプリド、チアクロプリド、クロチアニジンなどの他のネオニコチノイド系殺虫剤に似ています . しかし、イミダクロチジンは、いくつかのユニークな特性を持っています。 たとえば、イミダクロチジンは異なる分子構造を持ち、これが特定の結合親和性と毒性プロファイルに貢献している可能性があります . さらに、研究によると、イミダクロチジンは、特定の害虫の個体群を制御したり、作物中の農薬残留物を減らしたりするなど、特定の用途でより効果的であることが示されています . 有効性と安全性のユニークな組み合わせにより、イミダクロチジンは、総合的害虫管理プログラムにおける貴重なツールとなっています。

生化学分析

Biochemical Properties

Imidaclothiz interacts with the nicotinic acid acetylcholinesterase enzyme receptor, exhibiting good preventative effects . It is transformed in unsterilized soils into the olefin, nitroso, or guanidine derivatives

Cellular Effects

Imidaclothiz has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to have a high catalytic performance towards IMZ reduction in PBS

Molecular Mechanism

The molecular mechanism of Imidaclothiz involves its assembly with the hydrophobic core of SPc through hydrophobic association, leading to the self-assembly of nanoscale Imidaclothiz/SPc complex . This complex has been found to increase plant uptake and reduce pesticide residue .

Temporal Effects in Laboratory Settings

In laboratory settings, the residue of Imidaclothiz has been observed to decrease with the help of SPc 7 days after treatment due to the faster degradation of the nanoscale Imidaclothiz/SPc complex . This complex has exhibited no negative effects on the agronomic traits of tobacco plants .

Metabolic Pathways

Imidaclothiz is involved in several metabolic pathways. It is transformed in unsterilized soils into the olefin, nitroso, or guanidine derivatives

Transport and Distribution

Imidaclothiz can be assembled with the hydrophobic core of SPc through hydrophobic association, leading to the self-assembly of nanoscale Imidaclothiz/SPc complex . This complex has been found to increase plant uptake and reduce pesticide residue .

準備方法

The preparation of imidaclothiz involves several synthetic routes and reaction conditions. One common method includes the reaction of imidazolidine with alkali and a composite catalyst in the presence of water . The process typically involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce imidaclothiz. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity of the final product .

化学反応の分析

イミダクロチジンは、酸化、還元、置換反応など、様々な化学反応を起こします。これらの反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。 たとえば、イミダクロチジンの還元は、ゼオライト型イミダゾレートフレームワーク-8/ポリアニリンナノ複合材料によって触媒される可能性があり、リン酸緩衝生理食塩水中のイミダクロチジンの還元に対して高い触媒性能を示します . これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

イミダクロチジンは、幅広い科学研究に応用されています。 化学では、様々な環境におけるネオニコチノイド系殺虫剤の挙動を研究するためのモデル化合物として使用されます . 生物学では、ハチやその他の有益な昆虫などの非標的生物に対するネオニコチノイドの影響を調査するために使用されます . 医学では、特にその毒性と環境持続性という観点から、ヒトの健康への潜在的な影響について研究されています . 産業では、より効果的な害虫防除のための新しい製剤と送達システムの開発に使用されています .

類似化合物との比較

Imidaclothiz is similar to other neonicotinoid insecticides, such as imidacloprid, thiamethoxam, and clothianidin . it has some unique properties that set it apart. For example, imidaclothiz has a different molecular structure, which may contribute to its specific binding affinity and toxicity profile . Additionally, studies have shown that imidaclothiz can be more effective in certain applications, such as controlling specific pest populations or reducing pesticide residues in crops . The unique combination of efficacy and safety makes imidaclothiz a valuable tool in integrated pest management programs.

生物活性

Imidaclothiz is a neonicotinoid insecticide widely used for pest control in agriculture. Its biological activity is characterized by its interaction with nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death. This article provides a comprehensive overview of the biological activity of imidaclothiz, including its efficacy against pests, effects on non-target organisms, and potential for bioremediation.

Imidaclothiz functions primarily as an agonist of nAChRs, which are critical for synaptic transmission in insects. By binding to these receptors, imidaclothiz disrupts normal neurotransmission, resulting in hyperactivity and eventual paralysis of the target pest. This mechanism is similar to other neonicotinoids but is noted for its specificity towards certain pest species.

Efficacy Against Pests

Imidaclothiz has demonstrated effectiveness against a variety of agricultural pests, including aphids, planthoppers, and whiteflies. Research indicates that the application of imidaclothiz can significantly reduce pest populations:

- Efficacy Data :

| Treatment Type | Mortality Rate (Day 4) | Mortality Rate (Day 6) |

|---|---|---|

| Imidaclothiz Alone | 39.84% | 47.90% |

| SPc-Loaded Imidaclothiz | 76.75% | 81.91% |

Plant Uptake and Bioactivity Enhancement

Recent studies have explored the enhancement of plant uptake and bioactivity through innovative delivery systems. The use of nanocarriers has been shown to improve the absorption of imidaclothiz in plants significantly:

- Study Findings :

Environmental Impact and Non-Target Organisms

The environmental safety of imidaclothiz has been a point of concern due to its potential effects on non-target organisms. Studies have shown varying degrees of toxicity towards beneficial insects such as lady beetles:

- Toxicity Analysis :

Bioremediation Potential

Research has also highlighted the potential for bioremediation using imidaclothiz-contaminated environments:

- Duckweed Study :

Case Studies

- Nano-delivery System Efficacy :

- A laboratory study showed that SPc-loaded imidaclothiz resulted in higher control efficacy against aphids compared to traditional formulations.

- Aquatic Bioremediation :

- The partnership between duckweed and plant growth-promoting bacteria (PGPB) illustrates a novel approach for mitigating pesticide pollution in aquatic systems.

特性

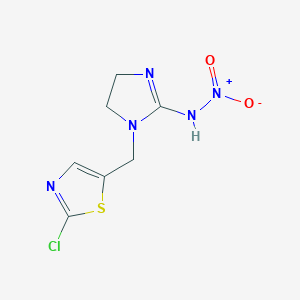

IUPAC Name |

N-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN5O2S/c8-6-10-3-5(16-6)4-12-2-1-9-7(12)11-13(14)15/h3H,1-2,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRSHPAYDYCHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)N[N+](=O)[O-])CC2=CN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057926 | |

| Record name | Imidaclothiz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105843-36-5 | |

| Record name | Imidaclothiz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105843365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidaclothiz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIDACLOTHIZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E070T0J4TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Imidaclothiz?

A1: Imidaclothiz, like other neonicotinoid insecticides, exerts its insecticidal activity by acting as an agonist of the nicotinic acetylcholine receptors (nAChRs) in insects. [] It binds to these receptors, located in the postsynaptic membrane of insect nerves, leading to persistent activation and disruption of nerve signal transmission. [] This ultimately results in paralysis and death of the insect. []

Q2: Why is Imidaclothiz considered selectively toxic to insects compared to mammals?

A2: While nAChRs are present in both insects and mammals, Imidaclothiz exhibits higher affinity for insect nAChRs. [] This selectivity is attributed to structural differences in the binding sites of insect and mammalian nAChRs. Insect nAChRs possess a binding site that favors lipophilic compounds, while mammalian nAChRs require a higher degree of ionization for binding. []

Q3: How does the degradation rate of Imidaclothiz in soil influence its efficacy against pests?

A3: Research indicates a strong correlation between the degradation rate of Imidaclothiz in soil and its bioefficacy persistence. [] Rapid degradation, primarily driven by soil microbial activity, leads to a shorter duration of pest control. [] Degradation products of Imidaclothiz, such as olefin, nitroso, and guanidine metabolites, may also contribute to its overall bioefficacy. []

Q4: What is the molecular formula and weight of Imidaclothiz?

A4: While the provided research papers do not explicitly state the molecular formula and weight of Imidaclothiz, they can be easily found in chemical databases. The molecular formula is C9H10ClN5O3S and the molecular weight is 303.74 g/mol.

Q5: Are there any spectroscopic methods available to characterize and quantify Imidaclothiz?

A5: Several analytical methods, including spectroscopic techniques, are employed for the characterization and quantification of Imidaclothiz:* High-Performance Liquid Chromatography (HPLC) with various detectors: This method is widely used to separate, identify, and quantify Imidaclothiz in various matrices, such as water, soil, rice, and vegetables. [, , , ] Detectors like UV, photodiode array (PDA), and mass spectrometry (MS/MS) are commonly coupled with HPLC. [, , , ] * Enzyme-linked immunosorbent assay (ELISA): ELISA-based methods offer sensitive and specific detection of Imidaclothiz residues in environmental and agricultural samples, employing antibodies designed to bind to the target molecule. [, , , ]

Q6: What strategies are being explored to improve the delivery and efficacy of Imidaclothiz?

A7: Nanocarrier-based delivery systems are being investigated to enhance the efficacy of Imidaclothiz. [] One study demonstrated that encapsulating Imidaclothiz within polymeric nanoparticles improved its uptake by plants, reduced pesticide residue, and enhanced its insecticidal activity against green peach aphids. []

Q7: What are the potential environmental risks associated with Imidaclothiz use?

A8: Imidaclothiz, like other neonicotinoids, has raised concerns regarding its potential adverse effects on non-target organisms and the environment:* Ecotoxicity: Studies have highlighted the potential risks of Imidaclothiz to beneficial insects like Trichogramma wasps, which are important for biological control of pests. [] Acute toxicity assessments have shown that Imidaclothiz can negatively impact these wasps, raising concerns about its impact on biodiversity and ecosystem balance. []* Water Contamination: The detection of Imidaclothiz residues in water sources underlines its potential for environmental contamination. [] This contamination poses a risk to aquatic organisms and potentially impacts human health through drinking water.

Q8: What analytical methods are commonly employed for Imidaclothiz residue analysis?

A8: Several analytical techniques are utilized for the detection and quantification of Imidaclothiz residues:

- QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS: This approach involves a simplified extraction and cleanup procedure followed by analysis using liquid chromatography coupled with tandem mass spectrometry, providing high sensitivity and selectivity for Imidaclothiz residue analysis in various matrices, including tea and dry tea infusions. [, ]

- Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS): This high-throughput method offers rapid and sensitive analysis of Imidaclothiz residues in complex matrices, like tea. [, ]

- Solid Phase Extraction (SPE) coupled with HPLC: This method utilizes selective adsorption and elution to isolate and concentrate Imidaclothiz from complex samples prior to HPLC analysis. [, ]

Q9: Has the development of resistance to Imidaclothiz been observed in insect populations?

A10: Yes, field populations of brown planthoppers (Nilaparvata lugens) have shown varying degrees of resistance to Imidaclothiz. [, ] Continuous exposure to Imidaclothiz has led to the selection of resistant individuals within the population. [, ]

Q10: What strategies are being explored to mitigate the development of Imidaclothiz resistance?

A10: Integrated Pest Management (IPM) strategies are crucial for minimizing the risk of resistance development:

- Rotation of Insecticides: Alternating between insecticides with different modes of action can prevent the continuous selection pressure on a single target site, reducing the likelihood of resistance development. [, ]

- Combination Products: Using mixtures of insecticides with different modes of action can enhance efficacy and delay resistance by targeting multiple physiological pathways in the insect. [, , , , ]

- Monitoring Susceptibility: Regular monitoring of insect populations for susceptibility changes is crucial for early detection of resistance and timely implementation of management strategies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。